3-(4-Nitrophenyl)isoquinoline
Description
3-(4-Nitrophenyl)isoquinoline is a nitro-substituted isoquinoline derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring attached to the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and catalysis due to their electronic properties and structural versatility . The nitro group in this compound introduces strong electron-withdrawing effects, influencing its photophysical, catalytic, and biological behaviors. For instance, the nitro group is known to quench fluorescence in certain derivatives , while enhancing hydrophobicity and binding affinity in others .
Properties
CAS No. |
101640-58-8 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(4-nitrophenyl)isoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10H |
InChI Key |
KKXHNFSBLYTHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoquinoline can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of isoquinoline with a 4-nitrophenyl halide in the presence of a palladium catalyst.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the isoquinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Pyridine-3,4-dicarboxylic acid derivatives.
Reduction: 3-(4-Aminophenyl)isoquinoline.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects against neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)isoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Fluorescent Isoquinoline Derivatives
Key Comparison: 3-(4-Nitrophenyl)isoquinoline exhibits distinct photophysical properties compared to other isoquinoline derivatives. For example:
The nitro group in this compound analogs like 7c completely quenches intrinsic fluorescence due to its electron-withdrawing nature, which promotes non-radiative decay pathways . This contrasts with derivatives bearing electron-donating groups (e.g., 3a, 3b), which show strong emission in the near-UV region.
Schiff Base Derivatives (Pyrazole-Isoquinoline Hybrids)
Synthetic Efficiency: this compound derivatives are often synthesized via catalytic methods. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (compound 1) serves as a precursor for Schiff base derivatives like 3a–c, synthesized using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts .
| Synthesis Method | Reaction Time | Yield (%) | Catalyst Reusability |
|---|---|---|---|
| Non-catalytic | 6–8 hours | 60–70 | Low |
| Catalytic | 1–2 hours | 85–92 | High (>5 cycles) |
The catalytic route significantly enhances yield and reduces reaction time compared to non-catalytic methods .
CDK4/6 Inhibitors (Isoquinoline-Dione Derivatives)
For example:
| Compound | Structure Modifications | IC50 (CDK4) | Selectivity (CDK4 vs. CDK1/2) |
|---|---|---|---|
| 61 | 4-(Phenylaminomethylene)isoquinoline-dione | 27 nM | >10-fold |
| 62 | 4-(Benzylaminomethylene)isoquinoline-dione | 2 nM | >10-fold |
The electron-withdrawing nitro group in this compound could enhance binding affinity to kinase ATP pockets, similar to the effects seen in 62 and 63, where substituents improve selectivity and potency .
P-glycoprotein Modulators (Isoquinolinesulfonamides)
Drug Resistance Reversal: Hydrophobic isoquinoline derivatives like H-86 and H-87 reverse multidrug resistance by inhibiting P-glycoprotein-mediated drug efflux. The nitro group in this compound may enhance hydrophobicity, mimicking the activity of H-86 (IC₅₀ for vinblastine accumulation: <1 µM) .
| Compound | Substituent | LogP | Vinblastine Accumulation |
|---|---|---|---|
| H-86 | 4-Chlorophenyl-propenyl | 3.8 | High |
| H-87 | 4-Chlorophenyl-methylpropenyl | 4.2 | Moderate |
| Target | This compound | ~2.5* | Predicted moderate |
*Estimated LogP based on nitro group contribution.
Crystal Packing and Supramolecular Interactions
Structural Insights: The nitro group in this compound derivatives influences molecular conformation. For instance, 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one adopts a U-shaped geometry due to parallel stacking of the nitro-phenyl and isoquinoline rings (dihedral angle: 4.4°) . This contrasts with non-nitro derivatives, which exhibit less pronounced intercalation.
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